![molecular formula C39H64O2 B14368881 1,1'-Methylenebis[2-(tridecyloxy)benzene] CAS No. 90449-25-5](/img/structure/B14368881.png)
1,1'-Methylenebis[2-(tridecyloxy)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis[2-(tridecyloxy)benzene] is a chemical compound known for its unique structure and properties. It is characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring further substituted by a tridecyloxy group. This compound has a molecular weight of approximately 564.49 g/mol .
Métodos De Preparación
The synthesis of 1,1’-Methylenebis[2-(tridecyloxy)benzene] typically involves the reaction of 2-(tridecyloxy)benzene with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzene rings. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1,1’-Methylenebis[2-(tridecyloxy)benzene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene rings can be replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-Methylenebis[2-(tridecyloxy)benzene] has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis[2-(tridecyloxy)benzene] involves its interaction with molecular targets through its functional groups. The tridecyloxy groups can participate in hydrophobic interactions, while the benzene rings can engage in π-π stacking interactions. These interactions can influence the compound’s binding to proteins, enzymes, or other biomolecules, thereby modulating their activity.
Comparación Con Compuestos Similares
1,1’-Methylenebis[2-(tridecyloxy)benzene] can be compared with similar compounds such as:
1,1’-Methylenebis[2-(benzyloxy)benzene]: This compound has benzyloxy groups instead of tridecyloxy groups, leading to different physical and chemical properties.
1,1’-Methylenebis[2-methylbenzene]: This compound lacks the tridecyloxy groups, resulting in different reactivity and applications
Propiedades
Número CAS |
90449-25-5 |
|---|---|
Fórmula molecular |
C39H64O2 |
Peso molecular |
564.9 g/mol |
Nombre IUPAC |
1-tridecoxy-2-[(2-tridecoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C39H64O2/c1-3-5-7-9-11-13-15-17-19-21-27-33-40-38-31-25-23-29-36(38)35-37-30-24-26-32-39(37)41-34-28-22-20-18-16-14-12-10-8-6-4-2/h23-26,29-32H,3-22,27-28,33-35H2,1-2H3 |
Clave InChI |
BUHIFYTWSKKTCP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOC1=CC=CC=C1CC2=CC=CC=C2OCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


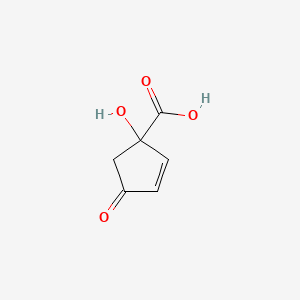
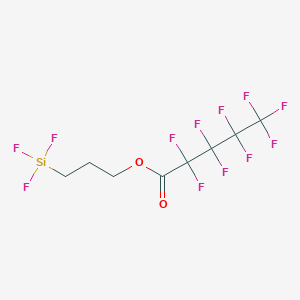
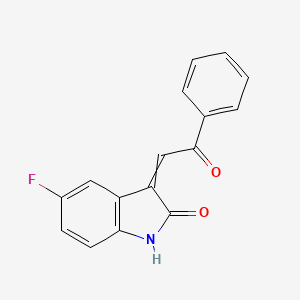
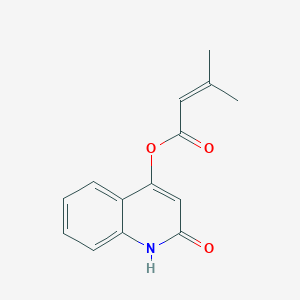

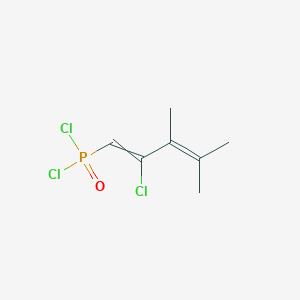
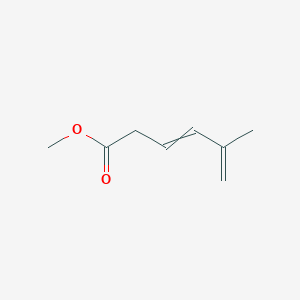
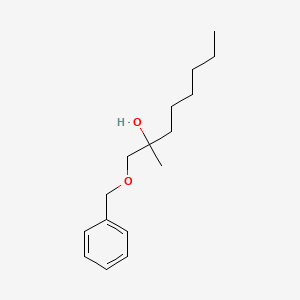
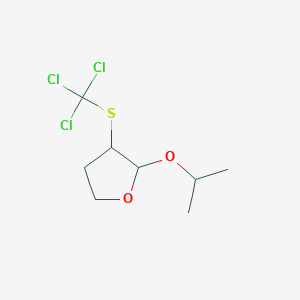
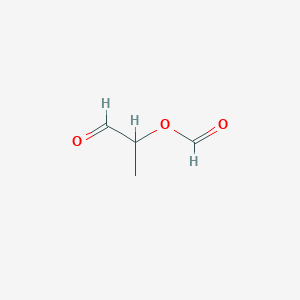
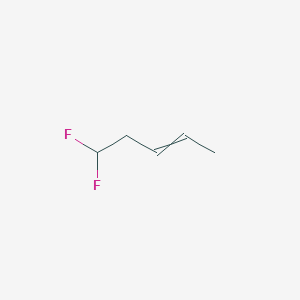
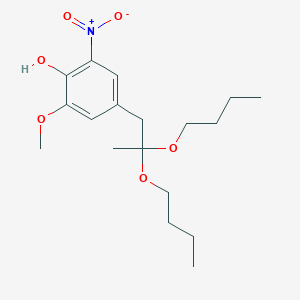
![{Bis[(octan-2-yl)oxy]methyl}benzene](/img/structure/B14368859.png)
![(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14368874.png)
